molecular formula C24H27N3O2 B2645456 (4-((4-Ethoxyphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone CAS No. 1226432-17-2

(4-((4-Ethoxyphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone

Cat. No. B2645456
CAS RN: 1226432-17-2
M. Wt: 389.499
InChI Key: BGQNCCVQQQDVBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, likely starting from commercially available precursors. Researchers may employ various synthetic routes, such as condensation reactions, cyclizations, and functional group transformations. Detailed synthetic protocols can be found in relevant literature .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for the synthesis of complex quinoline and quinolone derivatives, aiming at various applications, including biomedical research. For example, the synthesis of [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease illustrates the compound's relevance in neurodegenerative disease research. This process involves several chemical synthesis steps, highlighting the compound's utility in developing diagnostic tools (Wang et al., 2017).

Potential Biomedical Applications

The exploration of quinoline derivatives extends to their potential antimicrobial and anticancer properties. Novel synthesis approaches have been explored to create potent 5HT1B antagonists, which could have implications in treating neurological disorders. Such research demonstrates the compound's versatility and potential in developing new therapeutic agents (Horchler et al., 2007).

Environmental and Analytical Chemistry

Quinoline derivatives also find applications in environmental and analytical chemistry. For instance, novel fluorophores have been synthesized for biomedical analysis, showcasing the compound's utility in developing new diagnostic and analytical techniques. Such research indicates the compound's broad utility across various scientific domains (Hirano et al., 2004).

properties

IUPAC Name

[4-(4-ethoxyanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-3-29-19-10-8-18(9-11-19)25-22-16-23(24(28)27-13-5-4-6-14-27)26-21-12-7-17(2)15-20(21)22/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQNCCVQQQDVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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